Kinase Selectivity Profile: Class-Level Inference from Indazole-Pyrimidine Scaffold
Direct target engagement data for 1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one are not publicly available. However, the indazole-pyrimidine scaffold is a recognized pharmacophore for kinase inhibition, with the most active analog in a related series (compound 6i, an indazole-pyrimidine hybrid) showing VEGFR-2 IC50 = 24.5 nM and HUVEC cell IC50 = 1.37 µM [1]. The target compound's 6-phenyl and 4,6-dimethylpyrimidine substituents are structural features known to influence potency and selectivity within this class, but until directly assayed, any claims about its specific kinase profile remain inferential.
| Evidence Dimension | VEGFR-2 kinase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Indazole-pyrimidine analog 6i: VEGFR-2 IC50 = 24.5 nM; HUVEC cell IC50 = 1.37 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant VEGFR-2 enzyme assay; MTT assay on HUVEC cells (Elsayed et al., 2016) |
Why This Matters
Establishes the upper performance bound for the chemotype, allowing researchers to benchmark this compound if in-house data become available.
- [1] Elsayed, N.M.Y., et al. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. Med. Chem. Commun. 2016, 7, 881-892. View Source
